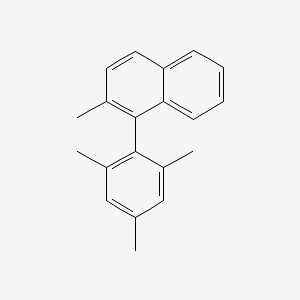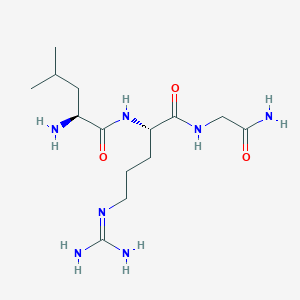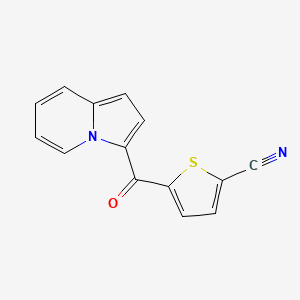![molecular formula C18H28O4 B14221578 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- CAS No. 550347-17-6](/img/structure/B14221578.png)
2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-: is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered ring structures containing five carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methoxyphenyl group and a pentyl chain attached to the tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- typically involves the reaction of 3,4-dihydropyran with an alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate. The specific conditions for this reaction include:
Reactants: 3,4-dihydropyran and the corresponding alcohol.
Catalyst: p-toluenesulfonic acid.
Solvent: Dichloromethane.
Temperature: Ambient temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for alcohols in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme mechanisms and substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
Industry:
- Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A simpler structure without the methoxyphenyl and pentyl groups.
2-Methoxytetrahydropyran: Contains a methoxy group but lacks the pentyl chain.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of the methoxyphenyl group.
Uniqueness:
- The presence of both the methoxyphenyl group and the pentyl chain makes 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- unique in its chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
550347-17-6 |
|---|---|
Molekularformel |
C18H28O4 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[5-[(4-methoxyphenyl)methoxy]pentoxy]oxane |
InChI |
InChI=1S/C18H28O4/c1-19-17-10-8-16(9-11-17)15-20-12-4-2-5-13-21-18-7-3-6-14-22-18/h8-11,18H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
NZPAJDHKTPDXCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCCCCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


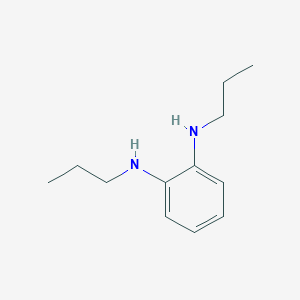
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
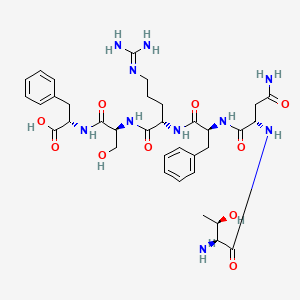
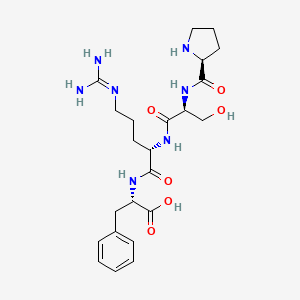
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
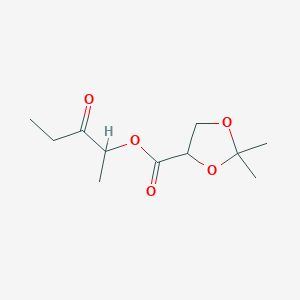
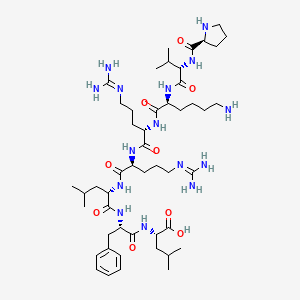
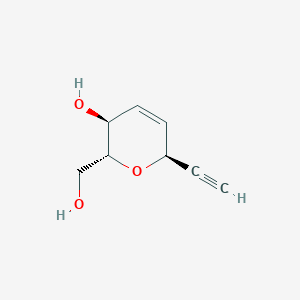
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
